2-Morpholinoethanesulfonic acid hydrate

Catalog No.
S788254
CAS No.
145224-94-8
M.F
C6H13NO4S
M. Wt
195.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholinoethanesulfonic acid hydrate

CAS Number

145224-94-8

Product Name

2-Morpholinoethanesulfonic acid hydrate

IUPAC Name

2-morpholin-4-ylethanesulfonic acid

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)

InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N

SMILES

C1COCCN1CCS(=O)(=O)O.O

Solubility

80 g/L

Synonyms

2-(4-Morpholino)ethanesulfonic Acid Hydrate; 2-(4-Morpholinyl)ethanesulfonic Acid Hydrate; 2-(N-Morpholino)ethanesulfonic Acid Hydrate; 2-Morpholinoethanesulfonic Acid Hydrate; MES Hydrate; MES Hydrate (buffering agent); Morpholinoethanesulfonic Acid

Canonical SMILES

C1COCCN1CCS(=O)(=O)O

Buffering Agent

MES functions primarily as a buffering agent, meaning it helps maintain a stable pH within a specific range in a solution. This is crucial for many biological processes and experiments, as even slight variations in pH can significantly impact the activity and structure of biomolecules like proteins and enzymes.

MES has a pKa (acid dissociation constant) of approximately 6.15 at 25°C, making it effective for buffering solutions in the pH range of 5.5 to 6.7. PubChem, National Institutes of Health: ) This range is particularly suitable for studying various enzymes and other biomolecules that are sensitive to pH changes.

Enzyme Kinetics

MES is a popular choice for studying enzyme kinetics, the rate of enzyme-catalyzed reactions. By maintaining a constant pH, MES ensures that observed changes in reaction rates solely reflect the influence of other factors like substrate concentration or enzyme modifications. ScienceDirect, Enzymes: Kinetic Mechanisms, 2018:

Protein Electrophoresis

MES is also employed in protein electrophoresis, a technique used to separate proteins based on their size and electrical charge. The buffering capacity of MES helps maintain a consistent ionic environment during electrophoresis, ensuring accurate separation of proteins. National Center for Biotechnology Information, Protein Electrophoresis: )

Cell Culture Media

MES can be incorporated into cell culture media to provide a stable pH environment for growing cells. This is crucial for maintaining optimal cell viability and function during various cell culture experiments. Journal of Biological Chemistry, Importance of pH for Mammalian Cell Culture: )

2-Morpholinoethanesulfonic acid hydrate, commonly referred to as MES hydrate, is a chemical compound characterized by its morpholine ring structure. Its molecular formula is C6H15NO5SC_6H_{15}NO_5S, and it has a molecular weight of approximately 195.24 g/mol for the anhydrous form. The compound is a white, crystalline solid that is highly soluble in water and decomposes at temperatures above 300 °C . MES hydrate is recognized for its buffering capabilities, particularly in biological and biochemical applications, where it helps maintain stable pH levels.

MES functions as a pH buffer by acting as a weak acid. In biological systems, it can take up excess protons (H+) from the solution, preventing significant pH fluctuations. Conversely, it can release protons when the solution becomes too alkaline. This buffering capacity helps maintain a constant pH environment, crucial for the optimal activity of enzymes and other biomolecules [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and eye protection when handling MES [].
  • Respiratory irritant: Avoid inhalation of dust particles. Use proper ventilation when working with MES powder [].

Please note:

  • The information on synthesis is based on the general synthesis of Good's buffers and not specific to MES hydrate.
  • Specific data on melting point and boiling point might not be readily available due to the hygroscopic nature of the hydrate form.

In aqueous solutions, 2-Morpholinoethanesulfonic acid can act as a weak acid, dissociating to release protons. The dissociation constant (pKapK_a) of MES is approximately 6.15 at 20 °C, making it suitable for buffering solutions around physiological pH levels . The buffering action occurs through the equilibrium between its protonated and deprotonated forms:

MES+H2OMES+H+\text{MES}+\text{H}_2\text{O}\rightleftharpoons \text{MES}^-+\text{H}^+

This reaction allows MES to resist changes in pH when small amounts of acids or bases are added.

MES hydrate is widely used in biological research due to its minimal interaction with biological macromolecules. It does not form significant complexes with metal ions, which is advantageous in experiments involving enzymes or nucleic acids . Additionally, it has been shown to have low toxicity and does not interfere with most biological assays, making it a preferred choice for laboratory buffers.

The synthesis of 2-Morpholinoethanesulfonic acid typically involves the reaction of morpholine with ethanesulfonyl chloride. The general reaction can be summarized as follows:

  • Reactants: Morpholine and ethanesulfonyl chloride.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent under controlled temperature conditions.
  • Product Isolation: The product is purified through crystallization or chromatography to yield pure MES hydrate.

The detailed steps may vary based on specific laboratory protocols but generally follow this synthetic route.

Several compounds share structural similarities or buffering properties with 2-Morpholinoethanesulfonic acid hydrate. Here are some notable examples:

Compound NameMolecular FormulapK_aUnique Features
2-(N-Morpholino)ethanesulfonic acidC6H13NO4SC_6H_{13}NO_4S6.15Excellent water solubility; minimal salt effects
3-(N-Morpholino)propanesulfonic acidC7H15NO4SC_7H_{15}NO_4S7.15Higher pK_a; suitable for higher pH applications
N-(Hydroxymethyl)piperazine-N'-2-ethanesulfonic acidC8H18N2O4SC_8H_{18}N_2O_4S6.8More complex structure; used in specific biochemical assays
N-(Cyclohexylmethyl)piperazine-N'-2-ethanesulfonic acidC12H21N3O4SC_{12}H_{21}N_3O_4S7.5Higher molecular weight; different solubility characteristics

Uniqueness of 2-Morpholinoethanesulfonic Acid Hydrate:

  • Its specific pK_a value makes it particularly effective for buffering around physiological pH.
  • Low tendency to form complexes with metal ions distinguishes it from other buffers like phosphate or acetate.

2-Morpholinoethanesulfonic acid hydrate serves as a fundamental buffering agent in diverse cell culture systems, providing optimal pH conditions for cellular growth and maintenance. The compound exhibits exceptional biocompatibility across mammalian, bacterial, and yeast cell culture systems, with concentrations typically ranging from 0.1 to 1.0 percent by weight for mammalian applications [1] [2]. Research demonstrates that this buffer maintains stable pH conditions between 5.5 and 6.7, which corresponds to physiological requirements for most cell culture applications [3] [4].

In mammalian cell culture systems, 2-morpholinoethanesulfonic acid hydrate demonstrates superior performance compared to traditional phosphate buffers due to its minimal cytotoxicity and reduced membrane permeability [1] [5]. The compound has been extensively utilized in cell suspension studies and autophagic induction research, where maintaining precise pH conditions is critical for cellular viability [1]. Studies indicate that the buffer does not interfere with cellular metabolism, as it remains non-metabolizable by most cell types, ensuring consistent experimental conditions [6] [4].
Bacterial cell culture applications utilize 2-morpholinoethanesulfonic acid hydrate at concentrations ranging from 2.5 to 10 millimolar, particularly in Escherichia coli expression systems for recombinant protein production [6] [4]. The buffer's compatibility with bacterial growth media has been demonstrated across multiple studies, showing enhanced culture stability and consistent protein yields [7] [8]. Research on microbial interaction studies reveals that the compound supports normal bacterial growth while maintaining stable buffering capacity throughout extended culture periods [7].

Yeast culture systems benefit from 2-morpholinoethanesulfonic acid hydrate concentrations between 5 and 20 millimolar, with research showing enhanced culture stability and improved fermentation characteristics [6] [4]. The buffer's stability under varying temperature conditions makes it particularly suitable for yeast research applications where temperature fluctuations may occur during extended culture periods [9] [10].

Protein Research and Purification Methodologies

2-Morpholinoethanesulfonic acid hydrate plays a crucial role in protein purification methodologies, particularly in ion-exchange chromatography systems. Research demonstrates that the compound provides optimal buffering conditions for cation-exchange chromatography, enabling high-resolution protein separation with minimal interference [11] [12]. The buffer's effectiveness in protein purification stems from its ability to maintain stable pH conditions throughout the purification process while exhibiting minimal interaction with target proteins [11] [13].

Ion-exchange chromatography applications utilize 2-morpholinoethanesulfonic acid hydrate at concentrations ranging from 10 to 50 millimolar, with optimal performance observed at pH values between 5.5 and 6.5 [11] [13]. Studies on basic protein purification reveal that the compound enables single-step purification of recombinant proteins with purity levels exceeding 80 percent when combined with appropriate pH selection strategies [11]. Research indicates that proteins with isoelectric points above 7.94 can be effectively purified using this buffer system, representing approximately two-fifths of the human proteome [11].

His-tag protein purification methodologies benefit significantly from 2-morpholinoethanesulfonic acid hydrate incorporation, with studies showing improved yield and purity compared to traditional nickel-nitrilotriacetic acid affinity methods [11]. The buffer's non-coordinating properties prevent interference with metal-based purification systems while maintaining optimal pH conditions for protein stability [14] [15]. Research demonstrates that the compound provides comparable or superior purification results to conventional affinity tag methods while eliminating tag-related concerns [11].

Chromatographic applications extend to gel-filtration, phosphocellulose column, and hydrophobic interaction chromatography, where 2-morpholinoethanesulfonic acid hydrate provides stable buffering conditions without interfering with protein-column interactions [10] [4]. The buffer's minimal UV absorption characteristics make it particularly suitable for protein detection and quantification during purification processes [15] [5]. Studies indicate that the compound maintains protein structural integrity throughout purification procedures, with minimal effects on protein dynamics and function [16] [17].

Enzyme Functionality and Kinetic Studies

2-Morpholinoethanesulfonic acid hydrate demonstrates exceptional compatibility with enzyme functionality studies, providing stable buffering conditions that do not interfere with enzymatic activity or kinetic measurements. Research on carbonic anhydrase reveals that the compound enables accurate kinetic parameter determination, including turnover numbers and Michaelis constants, while maintaining enzyme stability throughout extended assay periods [18] [19]. The buffer's viscosity effects on enzyme kinetics have been extensively studied, showing predictable and quantifiable impacts on reaction rates that can be accounted for in kinetic analyses [18].

Enzyme activity assays utilizing 2-morpholinoethanesulfonic acid hydrate typically employ concentrations between 25 and 50 millimolar, with optimal performance observed at pH values ranging from 5.5 to 6.5 [13] [20]. Studies on adenylation enzyme systems demonstrate that the compound enables continuous kinetic monitoring through coupled assay systems, providing real-time measurement of enzyme activity and inhibitor characterization [20]. Research indicates that the buffer does not interfere with enzyme-substrate interactions, ensuring accurate kinetic parameter determination [5] [20].

Pyruvate kinase research utilizing 2-morpholinoethanesulfonic acid hydrate has revealed comprehensive pH-dependent activity profiles, with the buffer enabling systematic study of enzyme behavior across broad pH ranges [19]. The compound's stability under automated assay conditions makes it particularly suitable for high-throughput enzyme screening applications [19]. Studies demonstrate that the buffer maintains consistent performance across temperature ranges from 7 to 36 degrees Celsius, with peak enzyme activity observed at 25 degrees Celsius [21].

Alcohol dehydrogenase and pyruvate decarboxylase studies benefit from 2-morpholinoethanesulfonic acid hydrate's ability to maintain stable pH conditions during coupled enzyme assays [22]. Research shows that the compound enables accurate determination of maximum enzyme activity through kinetic modeling approaches, even when optimal substrate concentrations are not achieved [22]. The buffer's compatibility with spectrophotometric detection methods ensures accurate measurement of enzyme activity through continuous monitoring of reaction progress [22].

Nucleic Acid Research Applications

2-Morpholinoethanesulfonic acid hydrate serves as an essential component in nucleic acid research applications, particularly in electrophoresis systems where stable pH conditions are critical for optimal separation and resolution. The compound is extensively used in gel electrophoresis applications, including both DNA and RNA separation protocols, with concentrations typically ranging from 10 to 50 millimolar [23] [24]. Research demonstrates that the buffer provides superior performance in separating nucleic acids compared to traditional buffer systems, with enhanced resolution and reduced band distortion [14] [15].

Electrophoresis running buffer applications utilize 2-morpholinoethanesulfonic acid hydrate in combination with sodium acetate and ethylenediaminetetraacetic acid, creating optimal conditions for RNA gel electrophoresis [23] [24]. Studies show that the compound maintains stable pH conditions throughout extended electrophoresis runs, ensuring consistent separation quality and reproducible results [24]. The buffer's minimal UV interference characteristics make it particularly suitable for nucleic acid detection and quantification following electrophoresis [15] [25].

Nucleic acid extraction systems benefit from 2-morpholinoethanesulfonic acid hydrate incorporation, with research demonstrating improved extraction efficiency and nucleic acid purity [26]. Studies on magnetic bead-based extraction systems show that the compound maintains optimal pH conditions during lysis and elution steps, resulting in high-quality nucleic acid preparations suitable for downstream applications [26]. The buffer's stability under varying temperature conditions makes it particularly suitable for automated extraction systems where temperature control is critical [26].

Polymerase chain reaction applications utilize 2-morpholinoethanesulfonic acid hydrate in probe conjugation procedures, where the compound provides stable buffering conditions for hybridization reactions [1]. Research indicates that the buffer does not interfere with polymerase activity or primer-template interactions, ensuring accurate amplification results [1]. Studies demonstrate that the compound maintains consistent performance across multiple thermal cycling conditions, making it suitable for various PCR applications [1].

Plant Biology Research Applications

2-Morpholinoethanesulfonic acid hydrate plays a significant role in plant biology research, particularly in studies involving root morphogenesis and plant tissue culture systems. Research on Arabidopsis thaliana demonstrates that the compound exhibits concentration-dependent effects on root growth, with concentrations of 0.1 percent promoting root development while 1.0 percent concentrations inhibit growth [27] [28]. Studies reveal that the buffer affects root apex zonation, influencing the size and cellular organization of meristematic regions [27].

Root morphogenesis studies utilizing 2-morpholinoethanesulfonic acid hydrate reveal complex interactions between the buffer and reactive oxygen species homeostasis in plant tissues [27]. Research shows that the compound affects superoxide generation in root apices, with high concentrations depleting superoxide accumulation and altering normal root morphogenesis patterns [27]. The buffer's impact on root hair formation has been extensively documented, with studies indicating that optimal concentrations enhance root hair development while excessive concentrations inhibit hair formation [27].

Plant tissue culture applications employ 2-morpholinoethanesulfonic acid hydrate at concentrations ranging from 0.01 to 0.1 percent, with optimal results observed at the lower end of this range [29] [28]. Research demonstrates that the compound provides stable pH conditions in plant culture media while supporting normal cellular metabolism and differentiation [28]. Studies on cannabis cell culture systems show that the buffer serves as an essential component in Murashige and Skoog growth medium, providing optimal conditions for plant cell proliferation [3] [1].

Arabidopsis research applications utilize 2-morpholinoethanesulfonic acid hydrate in studies of embryogenic cell formation and plant development [30] [31]. Research reveals that the buffer affects cellular pH gradients and endogenous auxin synthesis, influencing the formation of embryogenic cell types [30]. Studies demonstrate that buffering culture media with the compound delays cell division and alters cell-type formation, indicating its role in regulating plant developmental processes [30].

Microbiological Research Contexts

2-Morpholinoethanesulfonic acid hydrate serves as a valuable tool in microbiological research, supporting bacterial growth studies and microbial interaction analyses. Research on bacterial culture systems demonstrates that the compound provides optimal buffering conditions for various bacterial species, including Escherichia coli, Lactiplantibacillus plantarum, and Acetobacter tropicalis [7] [6]. Studies show that the buffer maintains stable pH conditions throughout bacterial growth cycles while remaining non-metabolizable by most bacterial species [6] [4].

Microbial interaction studies utilizing 2-morpholinoethanesulfonic acid hydrate reveal important insights into bacterial competition and environmental adaptation [7]. Research on Drosophila microbiome interactions demonstrates that the compound enables accurate measurement of bacterial loads and survival rates during infection studies [7]. Studies show that buffering experimental media with the compound allows for precise control of pH conditions, enabling researchers to study the effects of environmental acidification on microbial communities [7].

Bacterial defense system research benefits from 2-morpholinoethanesulfonic acid hydrate's ability to maintain stable experimental conditions during stress response studies [32]. The compound's compatibility with bacterial growth media makes it suitable for investigating oxidative stress responses and bacterial adaptation mechanisms [32]. Research indicates that the buffer does not interfere with bacterial metabolic processes, ensuring accurate measurement of bacterial responses to environmental stressors [32].

Fermentation studies employ 2-morpholinoethanesulfonic acid hydrate in investigations of bacterial metabolic pathways and product formation [8] [22]. Research on fatty acid synthesis pathways demonstrates that the compound provides stable buffering conditions for studying bacterial enzyme systems involved in lipid metabolism [8]. Studies show that the buffer maintains optimal pH conditions for bacterial fermentation processes while allowing accurate measurement of metabolic products and enzyme activities [22].

Physical Description

Liquid
Colorless solid; [Merck Index] White powder; [Aldrich MSDS]

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

195.05652907 g/mol

Monoisotopic Mass

195.05652907 g/mol

Heavy Atom Count

12

Density

570 kg/m3

Melting Point

>300 °C

UNII

2GNK67Q0C4

Related CAS

71119-23-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145224-94-8

General Manufacturing Information

4-Morpholineethanesulfonic acid: ACTIVE

Dates

Last modified: 08-15-2023

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